4'-Methylsulfanyl-biphenyl-3-carboxylic acid
CAS No.: 728918-92-1
Cat. No.: VC2425901
Molecular Formula: C14H12O2S
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 728918-92-1 |
|---|---|
| Molecular Formula | C14H12O2S |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | 3-(4-methylsulfanylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H12O2S/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) |
| Standard InChI Key | BJBNXCLQJHPZDB-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Introduction
Basic Characteristics and Chemical Properties
4'-Methylsulfanyl-biphenyl-3-carboxylic acid is characterized by its biphenyl structure, consisting of two phenyl rings connected by a single bond. The compound contains a methylsulfanyl group (-S-CH3) at the para position (4') of one phenyl ring and a carboxylic acid (-COOH) group at the meta position (3) of the other phenyl ring. This arrangement contributes to its unique chemical properties and potential biological activities .
The compound exhibits moderate polarity due to the presence of the carboxylic acid functional group, which can participate in hydrogen bonding interactions. This characteristic enhances its solubility in polar solvents. Additionally, the compound demonstrates acidic properties attributed to the carboxylic acid group, allowing it to donate protons in solution .
Chemical Identifiers and Properties
The compound is precisely identified through various chemical descriptors and nomenclature systems as detailed in the following table:
| Property | Value |
|---|---|
| CAS Number | 728918-92-1 |
| Molecular Formula | C₁₄H₁₂O₂S |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | 3-(4-methylsulfanylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H12O2S/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) |
| Standard InChIKey | BJBNXCLQJHPZDB-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
| PubChem Compound ID | 2760067 |
The chemical structure of 4'-Methylsulfanyl-biphenyl-3-carboxylic acid features the methylsulfanyl group that significantly influences its electronic properties, potentially affecting its behavior in chemical reactions and interactions with biological systems .
Synthesis Methodologies
The synthesis of 4'-Methylsulfanyl-biphenyl-3-carboxylic acid predominantly employs the Suzuki-Miyaura cross-coupling reaction, a widely utilized method for creating biphenyl derivatives. This synthetic approach is valued for its efficiency and versatility in forming carbon-carbon bonds between aryl groups.
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction typically involves the reaction between an aryl halide and a boronic acid in the presence of a palladium catalyst. For the synthesis of 4'-Methylsulfanyl-biphenyl-3-carboxylic acid, the reaction conditions commonly include:
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Use of palladium catalysts, particularly (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
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Conducting the reaction in an inert atmosphere
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Using tetrahydrofuran (THF) as the solvent
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Addition of a base, typically potassium carbonate (K₂CO₃)
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Heating the reaction mixture at elevated temperatures (around 80°C) for several hours
Similar biphenyl derivatives are synthesized using Tetrakis(triphenylphosphine)palladium(0) as a catalyst in alkaline medium, with reaction times typically around 16 hours at 80°C. After the reaction completion, the product is extracted, purified through column chromatography, and characterized using spectroscopic techniques .
Alternative Synthetic Approaches
While the Suzuki-Miyaura coupling is the predominant method, other approaches might involve variations in the catalyst system, solvents, or reaction conditions to optimize yields and purity. The specific reaction parameters are often adjusted based on the substitution patterns of the starting materials and the desired functional groups in the final product.
Physical and Chemical Properties
The physical and chemical properties of 4'-Methylsulfanyl-biphenyl-3-carboxylic acid are determined by its molecular structure, particularly the presence of both the methylsulfanyl and carboxylic acid functional groups .
Structural Features
The compound consists of a biphenyl skeleton with a methylsulfanyl substituent at the para position of one phenyl ring and a carboxylic acid at the meta position of the other phenyl ring. This arrangement creates a molecule with distinct electronic and steric properties that influence its reactivity and interactions .
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